1-(2-Fluorobenzyl)piperazine

Catalog No.
S3357226
CAS No.
89292-78-4
M.F
C11H15FN2
M. Wt
194.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorobenzyl)piperazine

CAS Number

89292-78-4

Product Name

1-(2-Fluorobenzyl)piperazine

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

InChI

InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2

InChI Key

IGVNZJBYRPULAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC=CC=C2F

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F

Medicinal Chemistry

1-(2-Fluorobenzyl)piperazine (1-(2-F-Bn)piperazine) is an organic compound with the chemical formula C₁₁H₁₅FN₂. It is a research chemical studied for its potential modulatory effects on various biological processes. Studies suggest it may interact with specific receptors and enzymes, potentially impacting neurotransmission and other physiological functions [, ].

Ligand Design and Development

Due to its structural features, 1-(2-F-Bn)piperazine can serve as a scaffold for the development of new ligands. By introducing modifications to the core structure, researchers can explore its potential to bind to specific biomolecules of interest. This approach has been employed in the design of ligands targeting ion channels and neurotransmitter transporters, aiming to understand and potentially modulate their activity [, ].

Serotonin Receptor Ligands

One area of research involving 1-(2-F-Bn)piperazine focuses on its derivatives as potential ligands for serotonin receptors. These receptors play a crucial role in various physiological processes, including mood, cognition, and behavior. Studies suggest that certain derivatives of 1-(2-F-Bn)piperazine exhibit affinity towards specific serotonin receptor subtypes, making them potential candidates for further investigation in the development of drugs targeting these receptors [].

Molecular Structure Analysis

The key feature of 1-(2-Fluorobenzyl)piperazine is its structure. It consists of two main components:

  • Fluorobenzyl group: This group has a benzene ring with a fluorine atom attached at the second (ortho) position. The presence of fluorine can alter the electronic properties of the molecule [].
  • Piperazine ring: This six-membered heterocyclic ring contains two nitrogen atoms separated by a carbon chain. The piperazine ring is known for its ability to form hydrogen bonds with other molecules.

The combination of these features creates a molecule with potential for various interactions in biological systems.


Chemical Reactions Analysis

  • Alkylation: The piperazine ring with its two secondary amines can undergo alkylation reactions with various alkylating agents.
  • Acylation: Similar to alkylation, the piperazine ring can also be acylated with acylating agents.
  • Fluorine exchange: The fluorine atom on the benzyl group might be susceptible to nucleophilic substitution reactions under specific conditions [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature [].
  • Melting point: Estimated to be above 100°C based on similar structures [].
  • Boiling point: Likely above 250°C based on similar structures [].
  • Solubility: Moderately soluble in organic solvents like dichloromethane or dimethyl sulfoxide (DMSO) and slightly soluble in water due to the presence of both hydrophobic and hydrophilic regions in the molecule [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-[(2-Fluorophenyl)methyl]piperazine

Dates

Modify: 2023-08-19

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